molecular formula C8H14N4O B2487840 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-5-carboxamide CAS No. 1890537-13-9

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2487840
CAS No.: 1890537-13-9
M. Wt: 182.227
InChI Key: CCZYPWKOSHSHEJ-UHFFFAOYSA-N
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Description

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based heterocyclic compound characterized by a carboxamide group at position 5, an amino group at position 3, and substituents including an isopropyl group at position 1 and a methyl group on the carboxamide nitrogen. The compound’s structural features, such as the isopropyl group, may influence steric hindrance and solubility, while the carboxamide moiety contributes to hydrogen bonding interactions in biological systems.

Properties

IUPAC Name

5-amino-N-methyl-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-5(2)12-6(8(13)10-3)4-7(9)11-12/h4-5H,1-3H3,(H2,9,11)(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZYPWKOSHSHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-5-carboxamide exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown that it may inhibit specific enzymes involved in disease processes, potentially disrupting critical biochemical pathways essential for cellular function.

Inhibition of Enzymes

The compound has been investigated for its ability to inhibit certain enzymes, leading to altered metabolic pathways. This inhibition is significant for understanding its therapeutic potential in treating various diseases, including cancer .

Applications in Drug Development

This compound serves as a valuable scaffold for developing kinase inhibitors. Its pyrazole moiety is recognized as a privileged structure in medicinal chemistry, particularly for targeting cyclin-dependent kinases (CDKs) within the PCTAIRE family. These kinases are implicated in various cancers and inflammatory disorders .

Case Study: Kinase Inhibition

A study focused on the development of selective kinase inhibitors highlighted the effectiveness of 3-amino-pyrazole derivatives in stabilizing CDK16 in cellular systems. The compounds exhibited excellent selectivity and potency, suggesting their potential as therapeutic agents against cancers driven by aberrant CDK activity .

Mechanism of Action

The mechanism of action of 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(a) 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS 1006494-49-0)

  • Key Differences : Replaces the N-methyl carboxamide group with a carboxylic acid at position 3.
  • Implications : The carboxylic acid enhances hydrophilicity but reduces membrane permeability compared to the carboxamide .
  • Similarity Score : 0.85 (structural alignment) .

(b) 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 117860-54-5)

  • Key Differences : Substitutes the isopropyl group with a methyl group at position 1 and retains a carboxylic acid at position 4.
  • Implications: Smaller substituents (methyl vs.
  • Similarity Score : 0.87 .

(c) 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (CAS 247584-10-7)

  • Key Differences : Features a propyl group at position 3 and a methyl group at position 1, with a hydrochloride salt form.
  • Implications : The propyl group may increase lipophilicity, enhancing blood-brain barrier penetration in neurological targets .

(d) N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (CAS 1001519-28-3)

  • Key Differences : Incorporates a trifluoromethyl group at position 3 and an ethyl group at position 1.
  • Implications : The electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme regions .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight Substituents (Position) LogP (Predicted) Key Applications
This compound 212.27 g/mol 1: isopropyl; 3: NH₂; 5: CONHMe 1.2 Kinase inhibitor intermediates
5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid 183.21 g/mol 1: isopropyl; 3: NH₂; 5: COOH -0.5 Chelating agents
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide HCl 231.73 g/mol 1: methyl; 3: propyl; 5: CONH₂ 1.8 Phosphodiesterase inhibitors
N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 278.25 g/mol 1: ethyl; 3: CF₃; 5: CONHCH₂CH₂NH₂ 2.5 Anticancer agents

Biological Activity

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure which includes an isopropyl group, a methyl group, and a carboxamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C10_{10}H14_{14}N4_4O
  • Molecular Weight : Approximately 182.22 g/mol

The presence of both isopropyl and N-methyl groups enhances its chemical reactivity and biological activity, making it a valuable candidate for various research applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can form hydrogen bonds with enzymes or receptors, leading to modulation of critical biochemical pathways. This interaction may inhibit specific enzymes involved in disease processes, thus disrupting cellular functions essential for pathogen survival or cancer cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infectious diseases.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including:

Cell LineIC50_{50} (µM)
MCF7 (Breast)3.79
SF-268 (Brain)12.50
NCI-H460 (Lung)42.30

These findings indicate that this compound may serve as a lead compound for further development as an anticancer agent .

Case Study 1: Antitrypanosomal Activity

A study focused on optimizing lead compounds for treating Human African Trypanosomiasis (HAT) highlighted the efficacy of pyrazole derivatives, including analogs of this compound. The optimized compounds showed improved potency against Trypanosoma brucei, with some analogs achieving an IC50_{50} value as low as 7.2 µM in vitro and demonstrating significant in vivo efficacy without apparent toxicity at therapeutic doses .

Case Study 2: Kinase Inhibition

Research on kinase inhibitors has identified this compound as a potential inhibitor of cyclin-dependent kinases (CDKs). In particular, derivatives of this compound were shown to selectively inhibit CDK16 with an EC50_{50} value of 33 nM, indicating its potential role in regulating the cell cycle and providing insights into cancer therapeutics .

Q & A

Q. What are the optimal synthetic routes for 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization of the carboxamide and amino groups. Key steps include:

  • Nucleophilic substitution to introduce the isopropyl and methyl groups.
  • Carboxamide formation via coupling reactions (e.g., using EDC/HOBt or DCC as coupling agents).
  • Amino group protection/deprotection (e.g., using Boc or Fmoc groups) to prevent side reactions.

Optimization Strategies:

  • Temperature control : Maintaining 0–5°C during exothermic steps (e.g., acylations) minimizes byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalysts : Use Pd-based catalysts for cross-coupling reactions to improve regioselectivity .
  • Yield monitoring : Thin-layer chromatography (TLC) and LC-MS track reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 1.2–1.4 ppm (isopropyl CH3), δ 2.8–3.1 ppm (N-methyl), and δ 6.5–7.0 ppm (pyrazole C-H).
    • ¹³C NMR : Carboxamide carbonyl appears at ~170 ppm, pyrazole carbons at 100–150 ppm .
  • IR Spectroscopy :
    • Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~3350 cm⁻¹ (N-H stretch from amino group) .
  • Mass Spectrometry :
    • ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular weight (calculated: 209.25 g/mol) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites. The amino group (NH2) and carboxamide oxygen are likely reactive .
    • Simulate transition states for reactions (e.g., acylation) using Gaussian or ORCA software .
  • Molecular Dynamics (MD) :
    • Solvent effects (e.g., water vs. DMSO) on reaction pathways can be modeled using AMBER or GROMACS .
  • Validation : Compare predicted reaction outcomes with experimental HPLC data to refine models .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

  • Experimental Replication :
    • Standardize cell lines (e.g., HepG2 for liver cancer) and microbial strains (e.g., E. coli ATCC 25922) to minimize variability .
  • Dose-Response Analysis :
    • Use Hill equation modeling to determine IC50/EC50 values across multiple concentrations .
  • Mechanistic Studies :
    • Enzyme inhibition assays : Test affinity for kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamase) to identify primary targets .
    • Transcriptomics : RNA-seq can reveal differential gene expression in treated vs. untreated cells .
  • Statistical Reconciliation :
    • Apply ANOVA or mixed-effects models to account for batch effects or inter-lab variability .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

  • Accelerated Stability Testing :
    • Expose the compound to 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor via HPLC for purity loss .
  • Degradation Pathways :
    • Hydrolysis : Carboxamide cleavage in acidic/basic conditions generates 3-amino-pyrazole derivatives .
    • Oxidation : Isopropyl group degradation forms ketone byproducts (detectable via GC-MS) .
  • Storage Recommendations :
    • Store at –20°C in argon-purged vials to prevent oxidation and moisture uptake .

Q. What experimental designs are recommended for elucidating structure-activity relationships (SAR) of analogs?

Methodological Answer:

  • Analog Synthesis :
    • Systematically vary substituents (e.g., replace isopropyl with cyclopropyl) and retain the carboxamide core .
  • Biological Screening :
    • Test analogs against a panel of assays (e.g., cytotoxicity, enzyme inhibition) to identify critical functional groups .
  • QSAR Modeling :
    • Use MLR (Multiple Linear Regression) or PLS (Partial Least Squares) to correlate descriptors (e.g., logP, polar surface area) with activity .
  • Crystallography :
    • Solve X-ray structures of analogs bound to targets (e.g., kinases) to validate docking predictions .

Q. How can researchers address low solubility in aqueous buffers during pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems :
    • Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • pH Adjustment :
    • Dissolve in PBS at pH 7.4 (carboxamide remains protonated, improving solubility) .
  • Nanoformulation :
    • Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

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